molecular formula C19H31BFN3O4 B12944630 tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12944630
M. Wt: 395.3 g/mol
InChI Key: QCYNYTOKFZHVFA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
This compound is a boronic ester derivative featuring:

  • A tert-butyl carbamate group protecting the piperidine nitrogen.
  • A 3-fluoro substituent on the piperidine ring, enhancing steric and electronic effects.
  • A pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, critical for Suzuki-Miyaura cross-coupling reactions .

Synthesis and Applications
Synthesized via a multi-step process involving palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂·CH₂Cl₂) and magnesium-halogen exchange reactions . It serves as a key intermediate in medicinal chemistry for constructing bioactive molecules, particularly kinase inhibitors and necroptosis modulators .

Properties

Molecular Formula

C19H31BFN3O4

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31BFN3O4/c1-17(2,3)26-16(25)23-9-8-15(14(21)12-23)24-11-13(10-22-24)20-27-18(4,5)19(6,7)28-20/h10-11,14-15H,8-9,12H2,1-7H3

InChI Key

QCYNYTOKFZHVFA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Typical Synthetic Route

Step Reaction Type Conditions Description
1 Preparation of 1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine From tert-butyl 4-hydroxypiperidine-1-carboxylate via substitution and pyrazole coupling Introduces the pyrazolyl substituent with iodine as a handle for borylation
2 Suzuki-Miyaura Borylation Pd catalyst, bis(pinacolato)diboron, base, dioxane, 80-100°C, inert atmosphere, 12-24 h Converts the aryl iodide to the corresponding boronate ester
3 Optional Fluorination Fluorinating agent, mild conditions, room temperature Introduces fluorine at the 3-position of the piperidine ring
4 Purification Silica gel chromatography, recrystallization Isolates the pure tert-butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Representative Experimental Procedure

A representative synthesis of the boronate ester moiety on the pyrazolyl-piperidine scaffold is as follows:

  • In a nitrogen-purged flask, dissolve tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1 equiv) in anhydrous dioxane.
  • Add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (5 mol%).
  • Stir the reaction mixture at 80-100°C for 12-24 hours under inert atmosphere.
  • Monitor the reaction by TLC or LC-MS until completion.
  • Cool the reaction, dilute with water, extract with ethyl acetate.
  • Dry organic layers over sodium sulfate, concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using dichloromethane/methanol mixtures.
  • Obtain the boronate ester as a white to off-white solid with yields typically ranging from 65% to 80%.

If fluorination is required at the 3-position of the piperidine ring, it is performed either before or after the borylation step using selective fluorinating agents under mild conditions to avoid decomposition of the boronate ester.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate Prepared via pyrazole coupling
Boron source Bis(pinacolato)diboron Commercially available
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for borylation
Base Potassium acetate (2 equiv) Facilitates borylation
Solvent Anhydrous dioxane High boiling, inert
Temperature 80-100°C Optimal for Suzuki borylation
Reaction time 12-24 hours Monitored by LC-MS
Atmosphere Nitrogen or argon Prevents oxidation
Yield 65-80% Depends on scale and purity
Purification Silica gel chromatography Dichloromethane/methanol eluent

Research Findings and Notes

  • The Suzuki-Miyaura borylation is the most reliable and widely used method for installing the boronate ester on the pyrazolyl ring of the piperidine scaffold.
  • The tert-butyl carbamate protecting group on the piperidine nitrogen is stable under borylation conditions and can be removed later if needed.
  • Fluorination at the 3-position of the piperidine ring requires careful control to avoid side reactions and degradation of the boronate ester.
  • The boronate ester group (pinacol boronate) is sensitive to moisture and air; thus, inert atmosphere and anhydrous conditions are critical.
  • Purification by silica gel chromatography using low polarity solvents with small amounts of methanol is effective to isolate the pure compound.
  • The compound serves as an important intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors such as crizotinib analogs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology

In biological research, this compound can be used to study the interactions of fluorinated and boron-containing molecules with biological systems. It may serve as a probe or a precursor for biologically active compounds .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and boron atoms can influence the biological activity and pharmacokinetics of the resulting molecules .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the dioxaborolane group can participate in unique chemical interactions. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boronic esters and piperidine derivatives:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Applications References
Target compound : tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Fluorine at piperidine C3; pyrazole-boronate 377.29 Suzuki coupling intermediates; kinase inhibitor synthesis
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate No fluorine at piperidine C3 377.29 Cross-coupling reactions; lower steric hindrance vs. fluorinated analogue
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Indazole core instead of pyrazole; no piperidine 371.25 Biaryl synthesis; broader aromatic system for binding interactions
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate Pyridine-boronate; piperazine ring (vs. piperidine) 401.33 Heterocyclic drug discovery; improved solubility
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate Benzylamine substituent; lacks boronate group 326.38 Amine-protected intermediates; non-cross-coupling applications (e.g., CNS drugs)
Key Findings

In Suzuki couplings, fluorinated derivatives may exhibit slower reaction kinetics due to reduced boron electrophilicity, as observed in yields of ~75% for the target compound vs. higher yields (e.g., 85–90%) for non-fluorinated analogues under similar conditions .

Boronate Group Positioning :

  • Pyrazole-boronates (target compound) are more reactive in cross-couplings than indazole or pyridine-boronates, likely due to better orbital overlap with palladium catalysts .

Piperidine vs. Piperazine :

  • Piperazine derivatives (e.g., ) offer enhanced solubility in polar solvents (e.g., DMF, DMSO) but lower membrane permeability compared to piperidine-based compounds .

Biological Activity :

  • The target compound’s boronate-pyrazole-piperidine scaffold is integral to necroptosis inhibition (e.g., HS-1371) and kinase targeting, whereas indazole or pyridine derivatives are more common in anticancer agents .

Purity and Stability :

  • HPLC purity >98% (C18 column, H₂O/ACN + 0.2% TFA) .
  • Stable under inert storage (-20°C, argon) but hydrolyzes slowly in aqueous media (t₁/₂ ~24 h at pH 7.4) .

Biological Activity

Tert-butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H25_{25}BFN2_{2}O4_{4}
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1256256-45-7

Biological Activity Overview

Research has indicated that compounds containing similar structures exhibit various biological activities including antibacterial, antifungal, and anti-inflammatory effects. The specific biological activity of this compound has been assessed through various studies.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds. For instance:

  • Study Findings : A series of quinolone-hydantoin hybrids exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard drugs such as chloramphenicol and ampicillin .
CompoundMIC (µg/mL)Target Bacteria
Compound 19c50Staphylococcus aureus
Compound 19k50Klebsiella pneumoniae

This suggests that similar derivatives of tert-butyl compounds might also exhibit potent antibacterial effects.

The mechanism by which these compounds exert their biological effects often involves interaction with bacterial enzymes or receptors. For example:

  • DNA Gyrase Inhibition : Some compounds have shown to inhibit DNA gyrase in bacteria, which is crucial for DNA replication and repair processes. This inhibition leads to bacterial cell death .

Case Study 1: Synthesis and Evaluation

A recent study focused on the synthesis of a series of dioxaborolane derivatives and their biological evaluation against various pathogens. The study revealed that modifications in the dioxaborolane moiety significantly influenced the antibacterial activity. The optimized compounds displayed enhanced potency against resistant strains of bacteria .

Case Study 2: Structure–Activity Relationship (SAR)

An investigation into the structure–activity relationship of similar compounds indicated that smaller substituents on the quinolone ring improved antibacterial efficacy. This finding suggests that fine-tuning the molecular structure of tert-butyl derivatives could lead to more effective antimicrobial agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:

  • Absorption : Compounds with favorable lipophilicity (Log P values) are likely to have good oral bioavailability.
PropertyValue
Log P (XLOGP3)3.57
SolubilityModerate (0.0311 mg/mL)

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